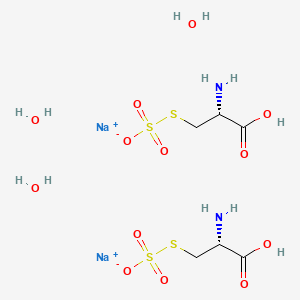
L-Cysteine S-sulfate sodium salt sesquihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate is a chemical compound with a complex structure that includes amino, hydroxy, oxo, sulfonate, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Cysteine S-sulfate sodium salt sesquihydrate typically involves multi-step synthetic routes One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the desired functional groups
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification, crystallization, and drying to obtain the final trihydrate form. The use of advanced analytical techniques ensures the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Cysteine S-sulfate sodium salt sesquihydrate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Disodium phosphate: Similar in having disodium and phosphate groups but lacks the complex functional groups of the target compound.
Disodium tartrate: Contains disodium and tartrate groups, used as an emulsifier and pH control agent.
Properties
IUPAC Name |
disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NO5S2.2Na.3H2O/c2*4-2(3(5)6)1-10-11(7,8)9;;;;;/h2*2H,1,4H2,(H,5,6)(H,7,8,9);;;3*1H2/q;;2*+1;;;/p-2/t2*2-;;;;;/m00...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMBORJRXATTAL-CBAPHJFVSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)(=O)[O-].C(C(C(=O)O)N)SS(=O)(=O)[O-].O.O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].O.O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2Na2O13S4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride](/img/structure/B8227569.png)




![5-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]benzene-1,3-dicarboxylic acid](/img/structure/B8227620.png)




![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde](/img/structure/B8227650.png)
